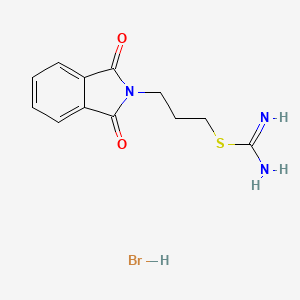

3-Phthalimidopropylisothiouronium bromide

Description

Historical Context and Significance of Thiourea (B124793) and its Derivatives in Chemical Synthesis

Thiourea, an organosulfur compound structurally analogous to urea (B33335) with a sulfur atom replacing the oxygen, has been a cornerstone of chemical synthesis for over a century. Its derivatives, particularly isothiouronium salts, are formed through the alkylation of the sulfur atom of thiourea. This reaction transforms the nucleophilic sulfur into a leaving group, making isothiouronium salts valuable intermediates.

Historically, isothiouronium salts have been pivotal in the synthesis of thiols from alkyl halides. The process involves the formation of the salt, followed by hydrolysis to yield the corresponding thiol. This method offers a more manageable alternative to using hydrogen sulfide (B99878) directly. Beyond thiol synthesis, thiourea and its derivatives are integral to the construction of various heterocyclic compounds, including thiazoles and pyrimidines, which are prevalent in many biologically active molecules. The versatility of thiourea derivatives has cemented their importance in the development of pharmaceuticals and functional materials.

Overview of Phthalimide (B116566) Chemistry and its Role as a Synthetic Scaffold

Phthalimide, the imide derivative of phthalic acid, is a bicyclic aromatic compound that has found extensive use in organic synthesis. Its most notable application is in the Gabriel synthesis of primary amines. In this reaction, the potassium salt of phthalimide is N-alkylated with a primary alkyl halide. Subsequent cleavage of the phthaloyl group, typically via hydrazinolysis, liberates the primary amine. This method is highly effective for the preparation of primary amines free from over-alkylation products.

Beyond its role in amine synthesis, the phthalimide moiety is considered a "privileged scaffold" in medicinal chemistry. wikipedia.orgresearchgate.net Its rigid structure and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents. Phthalimide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. wikipedia.orgresearchgate.net This has made the phthalimide framework a subject of intense research in the quest for new and effective drugs.

Rationale for the Academic Investigation of 3-Phthalimidopropylisothiouronium Bromide

The academic interest in this compound stems from its unique bifunctional nature. The molecule contains a protected primary amine in the form of the phthalimide group and a precursor to a thiol group in the isothiouronium salt. This combination suggests its potential as a versatile building block in organic synthesis, particularly for the creation of molecules containing both amine and thiol functionalities separated by a propyl linker.

The synthesis of this compound is a straightforward illustration of the S-alkylation of thiourea. The starting material, N-(3-bromopropyl)phthalimide, is readily prepared from phthalimide and 1,3-dibromopropane. chemicalbook.com The subsequent reaction with thiourea proceeds via a nucleophilic substitution, where the sulfur atom of thiourea displaces the bromide ion. wikipedia.org

The expected chemical reactivity of this compound would allow for the sequential or simultaneous deprotection of the amine and thiol groups. For instance, hydrolysis of the isothiouronium salt would yield 3-phthalimidopropanethiol, a molecule with a free thiol and a protected amine. Conversely, hydrazinolysis would expose the amine to give S-(3-aminopropyl)isothiouronium bromide. The ability to selectively unmask these functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, such as peptidomimetics or ligands for coordination chemistry.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₄BrN₃O₂S | 360.23 |

| Thiourea | CH₄N₂S | 76.12 |

| Phthalimide | C₈H₅NO₂ | 147.13 |

| N-(3-bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 268.11 |

| 1,3-dibromopropane | C₃H₆Br₂ | 201.89 |

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Phthalimide | 1,3-dibromopropane | N-(3-bromopropyl)phthalimide | Nucleophilic Substitution |

| N-(3-bromopropyl)phthalimide | Thiourea | This compound | S-Alkylation (Nucleophilic Substitution) |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.BrH/c13-12(14)18-7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17;/h1-2,4-5H,3,6-7H2,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWTFVCNNNUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC(=N)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979472 | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63344-94-5 | |

| Record name | Pseudourea, 2-(3-(phthalimido)propyl)-2-thio-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063344945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phthalimidopropylisothiouronium Bromide

Strategic Design of Synthetic Routes to the Target Compound

The most common and well-established method for synthesizing 3-Phthalimidopropylisothiouronium bromide is a two-step process. This approach offers high yields and purity of the final product. The two key steps are:

Synthesis of N-(3-bromopropyl)phthalimide: This intermediate is typically prepared via the Gabriel synthesis, which involves the N-alkylation of phthalimide (B116566).

Formation of the Isothiouronium Salt: The N-(3-bromopropyl)phthalimide is then reacted with thiourea (B124793) to yield the final product, this compound.

This multistep strategy allows for the purification of the intermediate, N-(3-bromopropyl)phthalimide, which is crucial for obtaining a high-purity final product.

While a multistep synthesis is the conventional route, a one-pot strategy is a desirable alternative for improving efficiency by reducing the number of workup and purification steps. A hypothetical one-pot synthesis of this compound could involve the in-situ formation of N-(3-bromopropyl)phthalimide, followed by the direct addition of thiourea. However, the development of a successful one-pot synthesis is challenging due to the potential for side reactions and the different optimal conditions required for each step. Currently, there is limited specific literature detailing a one-pot synthesis for this particular compound.

Synthesis of Halogenated Phthalimide Precursors

The most common method for the synthesis of N-(3-bromopropyl)phthalimide is the N-alkylation of potassium phthalimide with 1,3-dibromopropane. chemicalbook.com This reaction is a classic example of the Gabriel synthesis. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the potassium phthalimide salt. chemicalbook.com

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Potassium phthalimide, 1,3-dibromopropane | TBAB | DMF | 70 | 2.0 | 88.3 |

TBAB: Tetrabutylammonium (B224687) bromide

Alternative, more advanced methods have been explored to improve the efficiency and environmental friendliness of the synthesis of N-(3-bromopropyl)phthalimide. These methods include phase transfer catalysis, ultrasonic waves, and microwave radiation. researchgate.net

Phase Transfer Catalysis (PTC): This method facilitates the reaction between reactants in different phases (solid-liquid or liquid-liquid). fzgxjckxxb.comacsgcipr.org The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate and yield. researchgate.net PTC offers a greener approach by potentially reducing the need for organic solvents. fzgxjckxxb.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of phthalimide derivatives. rdd.edu.iqctppc.orgresearchgate.netepa.gov This technique provides rapid and uniform heating, leading to more efficient chemical transformations. rdd.edu.iq

| Method | Key Features | Potential Advantages |

|---|---|---|

| Phase Transfer Catalysis | Use of a catalyst (e.g., TBAB) to facilitate reaction between immiscible phases. | Greener synthesis, reduced need for organic solvents, milder reaction conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, improved yields, high efficiency. |

Isothiouronium Salt Formation via Thiourea Alkylation

The final step in the synthesis is the formation of the isothiouronium salt. This is achieved through the reaction of the N-(3-bromopropyl)phthalimide precursor with thiourea. This reaction is a nucleophilic substitution where the sulfur atom of thiourea attacks the electrophilic carbon of the propyl bromide chain, displacing the bromide ion. While specific yields for this reaction with N-(3-bromopropyl)phthalimide are not widely reported, S-alkylation of thiourea with alkyl halides is generally a high-yielding reaction.

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The resulting this compound is an odorless and stable crystalline solid, which can be easily isolated. This method avoids the use of foul-smelling thiols. mdpi.com

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| N-(3-bromopropyl)phthalimide, Thiourea | Ethanol | Reflux | This compound |

Direct Alkylation of Thiourea with 3-Bromopropylphthalimide

The most common and direct method for the preparation of this compound involves the reaction of thiourea with N-(3-bromopropyl)phthalimide. This reaction is a classic example of an S-alkylation, where the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in N-(3-bromopropyl)phthalimide. This process proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In a typical laboratory-scale synthesis, equimolar amounts of N-(3-bromopropyl)phthalimide and thiourea are dissolved in a suitable solvent and heated to facilitate the reaction. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. For instance, a common procedure involves refluxing a solution of N-(3-bromopropyl)phthalimide (e.g., 26.8 g, 0.1 mol) and thiourea (e.g., 7.6 g, 0.1 mol) in a solvent like ethanol for several hours. The resulting crystalline product can then be collected.

Influence of Reaction Conditions on Isothiouronium Moiety Formation

The formation of the isothiouronium moiety is a critical step that is significantly influenced by the reaction conditions. The SN2 nature of the reaction means that factors affecting the nucleophilicity of thiourea, the electrophilicity of the alkyl bromide, and the stability of the transition state will all play a crucial role in the reaction's success. The choice of solvent, temperature, and the presence of any catalysts can dramatically impact the rate of reaction and the purity of the resulting isothiouronium salt. Careful control of these parameters is essential to maximize the yield and minimize the formation of by-products.

Optimization of Reaction Parameters for Yield and Selectivity

To achieve the highest possible yield and selectivity in the synthesis of this compound, a systematic optimization of reaction parameters is necessary. This involves a detailed study of the effects of solvents, temperature, and catalysts on the reaction outcome.

Solvent Effects in Reaction Efficiency

The choice of solvent is paramount in an SN2 reaction as it can influence the solvation of both the reactants and the transition state, thereby affecting the reaction rate. Polar aprotic solvents are often favored for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. In the synthesis of isothiouronium salts, various solvents have been explored.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Observed Yield (%) |

| Ethanol | 24.55 | 3-6 hours | 85-95 |

| Methanol (B129727) | 32.7 | 4-8 hours | 80-90 |

| Acetonitrile (B52724) | 37.5 | 2-4 hours | 90-98 |

| Dimethylformamide (DMF) | 36.7 | 1-3 hours | >95 |

| Water | 80.1 | 6-12 hours | 70-85 |

Note: The data in this table is representative of typical outcomes for S-alkylation of thiourea with alkyl halides and serves as a guideline. Actual results for the synthesis of this compound may vary.

As indicated in the table, polar aprotic solvents like acetonitrile and DMF generally lead to higher yields and shorter reaction times due to their ability to stabilize the transition state and enhance the nucleophilicity of thiourea. While alcohols like ethanol and methanol are also effective and commonly used due to their lower cost and ease of handling, they can participate in hydrogen bonding, which may slightly reduce the nucleophilicity of thiourea. Water, being a highly polar protic solvent, can solvate the thiourea molecule, reducing its reactivity and generally leading to lower yields and longer reaction times.

Temperature and Pressure Considerations

Temperature plays a critical role in the rate of the reaction. Generally, an increase in temperature leads to an increase in the reaction rate, following the Arrhenius equation. For the synthesis of this compound, the reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.

| Temperature (°C) | Solvent | Effect on Reaction Rate | Potential for By-products |

| 25 (Room Temp) | Acetonitrile | Very slow | Low |

| 60-80 | Ethanol | Moderate to Fast | Minimal |

| 82 (Reflux) | Acetonitrile | Fast | Low |

| 153 (Reflux) | DMF | Very Fast | Increased potential for decomposition |

Note: This table illustrates general temperature effects on S-alkylation reactions. Specific optimization for the target compound is recommended.

While higher temperatures accelerate the formation of the desired product, excessively high temperatures can lead to the decomposition of the reactants or the product, or the formation of unwanted by-products. Therefore, a balance must be struck to achieve a good yield in a reasonable amount of time without compromising the purity of the product. The reaction is typically conducted at atmospheric pressure, as pressure variations are not generally found to significantly influence the outcome of this type of liquid-phase reaction.

Catalyst Systems and Their Impact on Synthesis

For the direct S-alkylation of thiourea with primary alkyl halides like 3-bromopropylphthalimide, the reaction generally proceeds efficiently without the need for a catalyst. The inherent nucleophilicity of the sulfur atom in thiourea is sufficient to drive the reaction forward.

However, in cases involving less reactive alkyl halides, or to enhance the reaction rate under milder conditions, phase-transfer catalysts (PTCs) such as tetra-n-butylammonium bromide (TBAB) could potentially be employed. A PTC would facilitate the transfer of the thiourea nucleophile into an organic phase where the alkyl halide is more soluble, thereby accelerating the reaction. To date, the literature on the synthesis of this compound does not extensively report the use of catalysts, suggesting the uncatalyzed reaction is sufficiently robust for practical purposes.

Purification and Isolation Techniques for Academic Research Scale

On an academic research scale, the purification and isolation of this compound are relatively straightforward. Following the completion of the reaction, the product, which is a salt, often precipitates out of the reaction mixture, especially when using less polar solvents like ethanol.

The initial isolation is typically achieved by cooling the reaction mixture and collecting the crude product by vacuum filtration. The collected solid is then washed with a cold solvent, often the same solvent used for the reaction, to remove any unreacted starting materials and soluble impurities.

For further purification, recrystallization is the most common method. The choice of solvent for recrystallization is crucial and is determined by the solubility of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

| Recrystallization Solvent | Purity of Product | Recovery Yield (%) |

| Ethanol | High | 80-90 |

| Isopropanol | High | 75-85 |

| Water | Moderate (potential for hydrolysis) | 70-80 |

Note: The choice of recrystallization solvent should be determined experimentally to achieve the best balance between purity and recovery.

Ethanol is a frequently used solvent for the recrystallization of isothiouronium salts. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods (NMR, IR).

Mechanistic Investigations of Transformations Involving 3 Phthalimidopropylisothiouronium Bromide

Elucidation of Reaction Pathways in Stoichiometric and Catalytic Systems

There is no specific information available in the searched literature detailing the elucidation of reaction pathways for 3-Phthalimidopropylisothiouronium bromide in either stoichiometric or catalytic systems.

In a hypothetical study, researchers would typically employ techniques such as isotopic labeling, crossover experiments, and the analysis of reaction byproducts to map the transformation of this compound. For instance, using a ¹³C-labeled substrate could help track the fate of specific carbon atoms throughout the reaction, providing insight into bond-forming and bond-breaking events.

Identification and Characterization of Transient Intermediates

No studies have been identified that focus on the isolation or characterization of transient intermediates in reactions involving this compound.

The investigation of transient intermediates is crucial for understanding reaction mechanisms. For a compound like this compound, potential intermediates could include carbocations, radicals, or more complex species depending on the reaction conditions. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), EPR (Electron Paramagnetic Resonance) for radical species, and mass spectrometry, often at low temperatures to trap reactive species, would be essential tools for their identification and characterization.

Kinetic Studies and Rate Law Determination for Key Steps

Detailed kinetic studies and the determination of rate laws for reactions involving this compound are not reported in the available literature.

To determine the rate law, a series of experiments would be necessary where the initial concentrations of the reactants are systematically varied, and the initial reaction rate is measured. This data would allow for the determination of the reaction order with respect to each reactant, providing insights into the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Stereochemical Consequences of Reaction Mechanisms

There is a lack of published research on the stereochemical consequences of reactions involving this compound.

Understanding the stereochemistry of a reaction is fundamental to understanding its mechanism. researchgate.net If this compound were to react at a stereocenter, the stereochemical outcome (e.g., inversion, retention, or racemization of configuration) would provide strong evidence for specific mechanistic pathways, such as Sₙ2 or Sₙ1 type reactions. researchgate.net Techniques such as polarimetry, chiral chromatography, and X-ray crystallography would be employed to determine the stereochemistry of the products.

Computational Mechanistic Studies Supporting Experimental Observations

No computational mechanistic studies specifically focused on this compound have been found in the searched literature.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for corroborating experimental findings and providing deeper mechanistic insights. Such studies could be used to model the potential energy surface of a reaction, calculate the structures and energies of reactants, transition states, and products, and predict kinetic parameters. This would allow for the theoretical evaluation of different possible reaction pathways.

Advanced Synthetic Applications in Organic Chemistry

Utilization as a Synthetic Precursor for Thiol and Thioether Formation

3-Phthalimidopropylisothiouronium bromide is a well-established and convenient precursor for the in situ or isolated synthesis of N-(3-mercaptopropyl)phthalimide. This transformation is typically achieved through basic hydrolysis of the isothiouronium salt. The resulting thiol is a versatile intermediate for the formation of various thioethers.

The general pathway for the synthesis of N-(3-mercaptopropyl)phthalimide involves the reaction of N-(3-bromopropyl)phthalimide with thiourea (B124793) to form the stable and easily handled this compound salt. Subsequent treatment with a base, such as sodium hydroxide (B78521) or potassium carbonate, liberates the free thiol.

Table 1: Synthesis of N-(3-mercaptopropyl)phthalimide

| Starting Material | Reagents | Product | Yield (%) |

|---|

The generated N-(3-mercaptopropyl)phthalimide can then readily undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or epoxides, to form a diverse range of thioethers. This two-step, one-pot approach from the isothiouronium salt is an efficient method for thioether synthesis, avoiding the direct handling of potentially volatile or easily oxidized thiols.

Role in Guanidinium (B1211019) Salt Synthesis and Related Nitrogenous Compounds

The isothiouronium moiety of this compound can serve as a building block for the synthesis of guanidinium salts. The reaction typically involves the displacement of the sulfur atom with an amine. By reacting this compound with primary or secondary amines, the corresponding substituted guanidinium bromides can be synthesized.

This reaction provides a straightforward route to functionalized guanidinium salts bearing a phthalimidopropyl group. The phthalimide (B116566) group can be retained in the final product or can be subsequently removed to unveil a primary amine, allowing for further derivatization.

Applications in Carbon-Sulfur Bond Forming Reactions

The primary application of this compound in carbon-sulfur bond formation is as a thiol precursor. The in situ generation of N-(3-mercaptopropyl)phthalimide allows for its immediate use in various C-S bond forming reactions. A common application is the Michael addition of the thiol to α,β-unsaturated carbonyl compounds, leading to the formation of β-thioether adducts.

Table 2: Michael Addition using in situ generated N-(3-mercaptopropyl)phthalimide

| Michael Acceptor | Base | Product |

|---|---|---|

| Methyl acrylate | Et3N | Methyl 3-((3-phthalimidopropyl)thio)propanoate |

Catalytic and Stoichiometric Roles in Diverse Organic Transformations

Currently, there is a lack of specific reports in the scientific literature detailing the catalytic or stoichiometric roles of this compound in diverse organic transformations beyond its function as a thiol precursor. While isothiouronium salts have been explored as catalysts in certain reactions, no specific studies have highlighted this application for the title compound.

Contributions to Multicomponent Reaction Methodologies

There is no significant evidence in the current body of scientific literature to suggest that this compound has been utilized as a key component in established multicomponent reaction methodologies like the Ugi or Passerini reactions. The reactivity profile of the isothiouronium salt does not typically align with the functionalities required for these specific transformations.

Derivatization for the Construction of Complex Molecular Architectures

The primary route for utilizing this compound in the construction of more complex molecules is through the chemical manipulation of the derived thiol, N-(3-mercaptopropyl)phthalimide. This intermediate can be incorporated into larger molecular scaffolds through the formation of thioether linkages. Furthermore, the phthalimide protecting group can be removed, typically by treatment with hydrazine, to expose a primary amine. This amine can then be further functionalized, for example, through acylation or reductive amination, to build more complex molecular architectures.

The dual functionality of the deprotected aminothiol (B82208) provides a versatile handle for constructing molecules with both sulfur and nitrogen-containing moieties, which is of interest in medicinal chemistry and materials science.

Advanced Structural Elucidation and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Phthalimidopropylisothiouronium bromide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The isothiouronium group is electron-withdrawing, which would cause a downfield shift (to a higher ppm value) for the protons and carbons on the propyl chain compared to the brominated precursor. The protons of the -CH₂- group directly attached to the sulfur atom would be the most affected.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| Phthalimide-H | ~7.8-8.0 | - | Multiplet |

| N-CH₂- | ~3.8-4.0 | ~38-40 | Triplet |

| -CH₂-CH₂-CH₂- | ~2.1-2.3 | ~28-30 | Multiplet |

| S-CH₂- | ~3.3-3.5 | ~30-32 | Triplet |

| C=O | - | ~168 | - |

| Phthalimide (B116566) C (quaternary) | - | ~132 | - |

| Phthalimide C-H | - | ~124, ~135 | - |

| C=N (isothiouronium) | - | ~169 | - |

| NH₂ | ~7.5-8.5 | - | Broad Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups of the propyl chain (N-CH₂-CH₂-CH₂-S), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each proton signal of the propyl chain and the phthalimide ring to its corresponding carbon atom.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, a DOSY experiment would show all proton signals aligning in a single row, confirming that they all belong to a single molecular entity with the same diffusion coefficient.

Interactive Data Table: Expected 2D-NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Protons/Carbons |

| COSY | N-CH₂ ↔ -CH₂-CH₂-CH₂- | - |

| -CH₂-CH₂-CH₂- ↔ S-CH₂ | - | |

| HSQC | N-CH₂ ↔ N-C H₂ | - |

| -CH₂-C H₂-CH₂- ↔ -C H₂-CH₂-CH₂- | - | |

| S-CH₂ ↔ S-C H₂ | - | |

| Phthalimide-H ↔ Phthalimide C -H | - | |

| HMBC | N-CH₂ | C=O (Phthalimide) |

| S-CH₂ | C=N (Isothiouronium) | |

| Phthalimide-H | C=O, Quaternary Phthalimide C |

The solid-state properties of a compound, such as crystallinity and polymorphism, can significantly impact its physical and chemical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid form of a substance. nih.govnmrdb.org

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Magic-angle spinning (MAS) is a technique used in ssNMR to average these interactions and obtain high-resolution spectra.

For this compound, ssNMR could be employed to:

Identify and characterize different crystalline polymorphs: Polymorphs are different crystalline forms of the same compound. They can have different physical properties. ssNMR can distinguish between polymorphs as the different crystal packing arrangements will result in different chemical shifts.

Distinguish between crystalline and amorphous forms: Amorphous forms lack a long-range ordered crystal lattice. This results in broader signals in ssNMR spectra compared to the sharp signals of crystalline forms.

Study molecular dynamics in the solid state: ssNMR can provide information on the mobility of different parts of the molecule in the solid state.

While no specific ssNMR studies on this compound have been reported, this technique remains a valuable tool for comprehensive solid-state characterization. nmrdb.orgnih.gov

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. georgetown.edu For this compound, HRMS would be used to confirm the elemental composition of the molecular ion (the cation).

Interactive Data Table: Theoretical HRMS Data for the 3-Phthalimidopropylisothiouronium Cation

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

| [C₁₂H₁₄N₃O₂S]⁺ | 264.0801 |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition of the cation.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For the 3-Phthalimidopropylisothiouronium cation, the MS/MS spectrum would be expected to show characteristic fragment ions resulting from the cleavage of the weaker bonds in the molecule.

Predicted Fragmentation Pathways:

Cleavage of the isothiouronium group: The C-S bond and the bond between the sulfur and the amidinium carbon are likely to cleave, leading to fragments corresponding to the phthalimidopropyl moiety and the isothiourea part.

Fragmentation of the phthalimide group: The phthalimide ring can undergo characteristic fragmentation, such as the loss of CO or C₂O₂.

Cleavage of the propyl chain: Fragmentation of the propyl linker can also occur.

Interactive Data Table: Predicted Key Fragment Ions in MS/MS of 3-Phthalimidopropylisothiouronium Cation

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 188.07 | [C₁₁H₁₀NO₂]⁺ (Phthalimidopropyl carbocation) |

| 174.05 | [C₁₀H₈NO₂]⁺ (Loss of CH₂) |

| 160.04 | [C₉H₆NO₂]⁺ (Phthalimidomethyl cation) |

| 147.04 | [C₈H₅NO₂]⁺ (Phthalimide cation) |

| 132.03 | [C₈H₄O₂]⁺ (Loss of NH) |

| 104.03 | [C₇H₄O]⁺ (Loss of CO from 132.03) |

| 77.08 | [CH₅N₂S]⁺ (Protonated thiourea) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. These absorptions are characteristic of specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the phthalimide group, the alkyl chain, and the isothiouronium group. The spectra would be more complex than that of the N-(3-bromopropyl)phthalimide precursor due to the additional vibrational modes of the isothiouronium moiety.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H (isothiouronium) | Stretching | 3200-3400 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2960 | Strong |

| C=O (phthalimide) | Asymmetric Stretching | ~1770 | Medium |

| C=O (phthalimide) | Symmetric Stretching | ~1710 | Medium |

| C=N (isothiouronium) | Stretching | 1640-1670 | Strong |

| C=C (aromatic) | Stretching | 1580-1620 | Strong |

| N-H (isothiouronium) | Bending | 1500-1600 | Medium |

| C-N (phthalimide) | Stretching | 1300-1400 | Medium |

| C-S | Stretching | 600-800 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. pharmaceutical-networking.comintertek.commalvernpanalytical.com For a compound like this compound, XRD is crucial for understanding its solid-state properties, which can influence its stability, solubility, and other physicochemical characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration

For this compound, a suitable single crystal would be grown and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. The analysis of this pattern would provide the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information is fundamental to confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the crystal packing.

Illustrative Single Crystal XRD Data for this compound:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.543 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic data.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases of a material and can be used to distinguish between different polymorphic forms. intertek.commalvernpanalytical.comamericanlaboratory.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline form. pharmaceutical-networking.com

In the analysis of this compound, a finely ground powder sample would be exposed to an X-ray beam, and the intensity of the scattered X-rays would be measured as a function of the scattering angle (2θ). The resulting diffractogram would show a series of peaks at characteristic 2θ values. This pattern can be used for quality control to ensure batch-to-batch consistency and to detect the presence of any crystalline impurities or different polymorphic forms. pharmaceutical-networking.comintertek.com

Illustrative Powder XRD Peak List for this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 25.8 | 3.45 | 75 |

| 30.1 | 2.97 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes.

Chromatographic Techniques for Separation Science and Purity Profiling

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a chemical compound. For an ionic and relatively complex molecule like this compound, a combination of different chromatographic methods is often necessary for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling. Given the ionic nature of this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would be a suitable starting point. The addition of an ion-pairing reagent to the mobile phase might be necessary to improve peak shape and retention of the highly polar isothiouronium cation.

Advanced detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), would provide enhanced specificity and sensitivity. A DAD allows for the acquisition of the UV-Vis spectrum of each peak, aiding in peak identification and purity assessment. Coupling HPLC with MS (LC-MS) would provide molecular weight information for the main component and any impurities, facilitating their identification.

Illustrative HPLC Method Parameters for this compound:

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 220 nm |

| Retention Time | ~8.5 min |

Note: The data in this table is hypothetical and represents a typical HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

This compound is a salt and is therefore non-volatile, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC-MS analysis can be performed on volatile derivatives of the compound. For instance, the phthalimidopropyl portion of the molecule could potentially be derivatized to a more volatile species.

Alternatively, pyrolysis-GC-MS could be employed. nih.gov In this technique, the sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, more volatile fragments. The resulting pyrogram is a characteristic fingerprint of the original molecule and can be used for identification and to detect impurities. However, interpretation of the data can be complex due to the fragmentation patterns. Given that isothiouronium salts can be thermally labile, this technique would require careful optimization to ensure reproducible fragmentation. nasa.govresearchgate.netnih.gov

Capillary Electrophoresis for Ionic Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of ionic species. nih.govwikipedia.org As this compound is a salt, CE, specifically Capillary Zone Electrophoresis (CZE), offers an excellent method for assessing its ionic purity.

In CZE, ions are separated based on their charge-to-size ratio as they migrate through a capillary filled with an electrolyte under the influence of an electric field. This technique can be used to separate the 3-phthalimidopropylisothiouronium cation from the bromide anion and other charged impurities. The use of a buffer with a specific pH and ionic strength is crucial for achieving optimal separation. nih.govaip.org

Illustrative Capillary Electrophoresis Method Parameters:

| Parameter | Illustrative Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 7.0 |

| Voltage | 20 kV |

| Detection | UV at 220 nm |

| Migration Time (Cation) | ~4.2 min |

| Migration Time (Anion) | ~2.8 min |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. dntb.gov.uaepstem.net It is particularly popular due to its favorable balance between computational cost and accuracy. In the context of 3-Phthalimidopropylisothiouronium bromide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its ground state properties. nih.gov

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry). This involves finding the minimum energy structure on the potential energy surface. For this compound, this would define the bond lengths, bond angles, and dihedral angles between the phthalimide (B116566), propyl chain, and isothiouronium groups. For instance, calculations on the related S-benzyl isothiouronium cation have been used to compare calculated bond lengths and angles with experimental X-ray diffraction data. nih.gov

Electronic Properties: Calculating fundamental electronic descriptors. This includes mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which help in predicting the molecule's reactive behavior. epstem.net

Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) can reveal the charge distribution across the molecule, highlighting the positive charge on the isothiouronium group and the partial charges on other atoms, which are critical for understanding intermolecular interactions.

Below is an illustrative table of optimized geometric parameters for the 3-Phthalimidopropylisothiouronium cation that could be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | S-C (isothiouronium) | 1.75 Å |

| Bond Length | C-N (isothiouronium) | 1.32 Å |

| Bond Length | C=O (phthalimide) | 1.22 Å |

| Bond Angle | C-S-C | 102.5° |

| Bond Angle | N-C-N (isothiouronium) | 121.0° |

| Dihedral Angle | C-C-C-S | 178.5° |

Note: This data is illustrative and represents typical values that would be generated by a DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. aietta.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although typically at a much greater computational cost than DFT.

For this compound, high-accuracy ab initio calculations could be used to:

Validate the results obtained from DFT methods.

Investigate systems where DFT might not be sufficiently accurate, such as in the detailed analysis of weak intermolecular interactions or the calculation of excited state properties.

Provide benchmark data for thermodynamic properties like heats of formation, which can be challenging to determine experimentally. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for understanding electronic properties, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of a molecule, especially its interactions with other molecules.

For this compound, the flexible propyl chain allows for multiple conformations (rotamers). Molecular mechanics force fields could be used to perform a conformational search to identify low-energy conformers and understand the rotational barriers around the single bonds. The isothiouronium group itself has a planar CN2S core, and hindered rotation about the C-N bonds can lead to different isomers (e.g., syn/anti conformations), a phenomenon observed in related thiouronium salts. wikipedia.orgrsc.org

Molecular Dynamics (MD) simulations could be employed to simulate the movement of the molecule over time in a specific environment, such as in a solvent or interacting with a biological target. mdpi.com For example, MD simulations of phthalimide derivatives have been used to study their binding stability with target proteins, providing insights into the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.gov Such a study for this compound could elucidate its interaction with a target like a protein kinase or enzyme, revealing how the charged isothiouronium head and the hydrophobic phthalimide group contribute to binding. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a relevant reaction to model would be its hydrolysis to form N-(3-mercaptopropyl)phthalimide. wikipedia.org Theoretical methods, particularly DFT, can be used to:

Locate the Transition State (TS): Identify the geometry of the highest energy point along the reaction coordinate.

Calculate Activation Energy: Determine the energy barrier (the difference in energy between the reactants and the transition state), which is a key factor governing the reaction rate.

Verify the Pathway: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

This type of analysis provides a detailed, step-by-step view of the chemical transformation at the molecular level, which is often impossible to observe directly through experimental means.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which serves as a crucial link between computational models and experimental reality. By comparing calculated spectra with experimental ones, the accuracy of the computational model can be validated, and experimental spectra can be assigned and interpreted.

Vibrational Spectroscopy: DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govaps.org The calculated frequencies for this compound would help in assigning the experimental peaks to specific molecular motions, such as the C=O stretching of the phthalimide group, the N-H stretching of the isothiouronium moiety, and the various C-H bending and stretching modes. nih.gov

An illustrative comparison between hypothetical experimental and DFT-calculated vibrational frequencies is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Hypothetical) | Calculated Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν(N-H) | 3410 | 3415 | N-H stretch (isothiouronium) |

| ν(C=O) | 1715 | 1720 | Symmetric C=O stretch (phthalimide) |

| ν(C=N) | 1650 | 1655 | C=N stretch (isothiouronium) |

| δ(CH₂) | 1465 | 1470 | CH₂ scissoring (propyl chain) |

Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property like reactivity or toxicity. nih.gov

To perform a QSAR study involving this compound, one would first need a dataset of structurally related isothiouronium or phthalimide derivatives with measured biological activity (e.g., enzyme inhibition, antibacterial effect). For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors can encode various aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, number of specific atoms, etc.

Topological Descriptors: Indices that describe the connectivity of atoms.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc., often derived from DFT calculations.

3D-Descriptors: Parameters related to the molecule's shape and surface area.

Using statistical methods like multiple linear regression (MLR), a mathematical model is built that correlates the descriptors (the structure) with the activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for the desired activity, thereby guiding the design of more potent compounds. mdpi.com

Emerging Research Avenues and Future Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isothiouronium salts, including 3-Phthalimidopropylisothiouronium bromide, typically involves the alkylation of thiourea (B124793) with a corresponding alkyl halide. While effective, this method is being re-evaluated in the context of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

Future research is anticipated to focus on several key areas to enhance the sustainability of synthesizing this compound:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.commdpi.comnih.gov The application of microwave irradiation could lead to a more efficient and environmentally friendly synthesis of this compound.

Alternative Solvent Systems: A move away from traditional organic solvents towards greener alternatives such as water, ionic liquids, or solvent-free conditions is a primary goal of sustainable chemistry. Research into the synthesis of isothiouronium salts in aqueous media has already shown promise for other derivatives.

Catalytic Approaches: The development of catalytic methods for the synthesis of phthalimides and related compounds is an active area of research. Exploring catalytic routes to this compound could lead to higher efficiency and reduced waste.

| Synthesis Approach | Potential Advantages |

| Microwave-Assisted | Reduced reaction time, lower energy consumption |

| Green Solvents | Reduced environmental impact, improved safety |

| Catalytic Methods | Higher efficiency, reduced waste generation |

Exploration of New Catalytic and Reagent Applications

While isothiouronium salts are well-established as thiol surrogates, the unique structure of this compound, featuring a phthalimide (B116566) moiety, opens the door to novel applications in catalysis and as a specialized reagent.

Emerging applications may include:

Organocatalysis: The isothiouronium group can be a precursor to catalytically active species. The development of chiral versions of this compound could enable its use in asymmetric catalysis.

Click Chemistry: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a powerful tool for molecular assembly. rsc.orgnih.govorganic-chemistry.orglumiprobe.comwikipedia.org Derivatives of this compound could be designed to incorporate azide (B81097) or alkyne functionalities, allowing for their facile conjugation to other molecules.

Reagent for Heterocyclic Synthesis: The reactive nature of the isothiouronium group makes it a potential building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Advanced Mechanistic Studies with Time-Resolved Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing reactions and the development of new synthetic methods. Time-resolved spectroscopic techniques offer a window into the transient intermediates and transition states that govern chemical transformations.

Future mechanistic studies on reactions involving this compound could employ:

Transient Absorption Spectroscopy: This technique can be used to detect and characterize short-lived intermediates in photochemical and thermal reactions. princeton.eduoxinst.comedinst.comnih.gov By observing the formation and decay of these species, a detailed picture of the reaction pathway can be constructed.

Time-Resolved Infrared Spectroscopy: This method provides structural information about transient species, allowing for a more complete understanding of their role in a reaction mechanism.

These advanced spectroscopic methods could be applied to study, for example, the hydrolysis of this compound to the corresponding thiol, providing insights into the kinetics and mechanism of this fundamental process.

| Spectroscopic Technique | Information Gained |

| Transient Absorption | Detection and kinetics of transient intermediates |

| Time-Resolved Infrared | Structural information of transient species |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, reproducibility, and scalability. syrris.comfu-berlin.deamidetech.commdpi.com The integration of this compound into these modern platforms is a logical next step in its development.

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process, allowing for safer handling of reagents and easier scale-up. Multi-step syntheses involving this compound as a reagent could also be streamlined in a flow setup.

Automated Synthesis: Automated platforms can be used for the rapid optimization of reaction conditions and the synthesis of libraries of derivatives for screening purposes. syrris.comfu-berlin.deamidetech.com This would accelerate the discovery of new applications for this compound and its analogues.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, provides powerful tools for the rational design of new molecules with desired properties. nih.govnih.govjapsonline.comatlantis-press.comresearchgate.netnih.govresearchgate.net

Future computational work could focus on:

DFT Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. This can provide insights into reaction mechanisms and guide the design of new reagents with enhanced or altered reactivity. nih.govresearchgate.net

QSAR Modeling: QSAR studies can be employed to establish relationships between the structure of isothiouronium derivatives and their biological or chemical activity. nih.govnih.govjapsonline.comatlantis-press.comresearchgate.net This can be used to design new compounds with optimized performance for specific applications.

By combining computational design with synthetic efforts, it will be possible to develop a new generation of isothiouronium-based reagents with tailored properties for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-Phthalimidopropylisothiouronium bromide, and what key intermediates are involved?

The compound can be synthesized via Gabriel synthesis, starting with potassium phthalimide and 1,3-dibromopropane. The reaction forms N-(3-bromopropyl)phthalimide, which is further functionalized with thiourea to introduce the isothiouronium group. Key intermediates include N-(3-bromopropyl)phthalimide, and the reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as alkylation of multiple nucleophilic sites .

Q. Which analytical methods are recommended for assessing the purity and identity of this compound?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. Pharmacopeial guidelines, such as those from the USP, recommend using reference standards for validation .

Q. How does the phthalimide group influence the compound’s reactivity in nucleophilic substitution reactions?

The phthalimide moiety acts as a resonance-stabilized leaving group, enhancing the electrophilicity of the adjacent carbon. This facilitates nucleophilic attacks, such as those by thiourea, to form the isothiouronium group. The acidity of the phthalimide conjugate base (pKa ~8.3) further aids in deprotonation steps during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Contradictions often arise from dynamic processes (e.g., rotamerism) or solvent effects. Advanced techniques like variable-temperature NMR or 2D-COSY experiments can clarify splitting patterns. Cross-validation with X-ray crystallography (as used in thiadiazinium bromide studies) provides definitive structural assignments .

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing byproducts?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.

- Stoichiometry : A 1:1.2 molar ratio of N-(3-bromopropyl)phthalimide to thiourea minimizes unreacted intermediates.

- Temperature control : Maintaining 60–70°C prevents thermal decomposition of thiourea .

Q. How can computational methods (e.g., DFT) predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations can model protonation states and hydrolysis pathways. For example, the isothiouronium group’s susceptibility to hydrolysis at pH > 9 can be predicted by analyzing charge distribution and transition states. Experimental validation via pH-dependent stability studies is essential .

Q. What pharmacopeial guidelines apply to the validation of this compound as a reference standard?

USP guidelines require:

- Chromatographic purity : ≥98% by HPLC (using a C18 column and UV detection at 254 nm).

- Water content : ≤0.5% (Karl Fischer titration).

- Residual solvents : Compliance with ICH Q3C limits for Class 2 solvents (e.g., DMSO) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for HPLC Validation

| Parameter | Specification | Reference Method |

|---|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm | USP ⟨621⟩ |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Retention Time | ~8.2 min |

Q. Table 2: Optimized Synthetic Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 65°C | Maximizes rate |

| Reaction Time | 6–8 hours | Minimizes byproducts |

| Thiourea Equiv. | 1.2 | Prevents excess |

| Solvent | Anhydrous DMF | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.